molecular formula C13H13NO3 B1325391 2-(4-Isopropoxybenzoyl)oxazole CAS No. 898760-01-5

2-(4-Isopropoxybenzoyl)oxazole

Cat. No. B1325391
M. Wt: 231.25 g/mol
InChI Key: MUHDJKULAXYJHS-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, is a complex and intriguing branch of organic chemistry . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 2-(4-Isopropoxybenzoyl)oxazole consists of a five-membered ring with one oxygen atom and a nitrogen atom . The molecular weight of this compound is 231.25 .


Chemical Reactions Analysis

Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, undergo various chemical reactions. The chemistry of heterocyclic compounds like oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .

Scientific Research Applications

Oxazole-Based Medicinal Chemistry

Oxazole compounds, including 2-(4-Isopropoxybenzoyl)oxazole, have versatile biological activities due to their ability to bind with various enzymes and receptors via non-covalent interactions. They have been extensively researched in medicinal chemistry, particularly for their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidative properties (Zhang, Zhao, & Zhou, 2018).

Applications in Organic Synthesis and Catalysis

2-(4-Isopropoxybenzoyl)oxazole is involved in organic synthesis processes like [3 + 2] annulation, forming oxazole rings. Gold-catalyzed oxidation strategies often use oxazole intermediates, which are critical in developing novel methods for organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Antiprotozoal Activity

Some derivatives of oxazole, such as 2-amino-4-phenyloxazole, have demonstrated significant in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications (Carballo et al., 2017).

Coordination Chemistry and Photochemistry

Oxazole compounds play a role in coordination chemistry and photochemistry, being used as ligands in transition metal-catalyzed reactions and in photoresists for imaging systems, respectively. Their structural versatility allows for varied applications in these fields (Gómez, Muller, & Rocamora, 1999; Ito, Ikeda, & Ichimura, 1993).

Role in Anticonvulsant Agents

Oxazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. Their structure-activity relationships in this domain offer insights into new therapeutic options for treating convulsions (Wei, Wu, Sun, Chai, & Quan, 2010).

Future Directions

Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The increasing importance of oxazoles in the field of medicinal chemistry suggests promising future directions for the development of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDJKULAXYJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642089
Record name (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxybenzoyl)oxazole

CAS RN

898760-01-5
Record name (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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